molecular formula C21H25FN4O3 B3013162 5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380079-88-7

5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B3013162
CAS No.: 2380079-88-7
M. Wt: 400.454
InChI Key: LRONZHUAWBPRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound with a unique structure that combines fluorine, methoxyphenyl, oxane, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methoxyphenyl group: This can be done via Suzuki coupling reactions using palladium catalysts.

    Incorporation of the oxane and piperazine groups: These groups can be introduced through nucleophilic substitution reactions or amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom.

    5-fluoro-4-(4-methoxyphenyl)-6-[4-(morpholine-4-carbonyl)piperazin-1-yl]pyrimidine: Contains a morpholine group instead of an oxane group.

Uniqueness

The presence of the fluorine atom in 5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-28-17-4-2-15(3-5-17)19-18(22)20(24-14-23-19)25-8-10-26(11-9-25)21(27)16-6-12-29-13-7-16/h2-5,14,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRONZHUAWBPRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.